molecular formula C9H8N2OS B12838240 2-Cyano-N-(2-sulfanylphenyl)acetamide

2-Cyano-N-(2-sulfanylphenyl)acetamide

Cat. No.: B12838240
M. Wt: 192.24 g/mol
InChI Key: WRPGBWYTCSPXOJ-UHFFFAOYSA-N
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Description

2-Cyano-N-(2-sulfanylphenyl)acetamide is an organic compound that belongs to the class of cyanoacetamides. This compound is characterized by the presence of a cyano group (-CN) and a sulfanyl group (-SH) attached to a phenyl ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-N-(2-sulfanylphenyl)acetamide can be achieved through the cyanoacetylation of amines. One common method involves the reaction of 2-aminothiophenol with cyanoacetic acid or its esters under basic conditions. The reaction typically proceeds as follows:

    Reactants: 2-aminothiophenol and cyanoacetic acid or its esters.

    Catalyst: A base such as sodium ethoxide or potassium carbonate.

    Solvent: Ethanol or methanol.

    Conditions: The reaction mixture is heated under reflux for several hours.

The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves the same reactants and catalysts but is optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-N-(2-sulfanylphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to form primary amines.

    Substitution: The cyano group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) in an organic solvent.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Cyano-N-(2-sulfanylphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Cyano-N-(2-sulfanylphenyl)acetamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. The sulfanyl group can form disulfide bonds with cysteine residues in proteins, potentially altering their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-Cyanoacetamide: Lacks the sulfanyl group and has different reactivity.

    N-(2-Sulfanylphenyl)acetamide: Lacks the cyano group and has different chemical properties.

    2-Cyano-N-(4-sulfanylphenyl)acetamide: Similar structure but with the sulfanyl group in a different position.

Uniqueness

2-Cyano-N-(2-sulfanylphenyl)acetamide is unique due to the presence of both the cyano and sulfanyl groups, which confer distinct reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in chemistry, biology, and medicine.

Properties

Molecular Formula

C9H8N2OS

Molecular Weight

192.24 g/mol

IUPAC Name

2-cyano-N-(2-sulfanylphenyl)acetamide

InChI

InChI=1S/C9H8N2OS/c10-6-5-9(12)11-7-3-1-2-4-8(7)13/h1-4,13H,5H2,(H,11,12)

InChI Key

WRPGBWYTCSPXOJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CC#N)S

Origin of Product

United States

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